Trifluoromethyl Substitution Enhances Metabolic Stability and Bioavailability Compared to Non-Fluorinated Analogs
The trifluoromethyl group in 2-(4-(trifluoromethyl)phenyl)pyrimidine significantly increases lipophilicity and metabolic stability relative to non-fluorinated phenyl pyrimidines. In a related compound JNJ-2482272, the CF₃-substituted phenyl pyrimidine core contributed to a potent AhR activation (EC₅₀ = 0.768 nM) and substantial CYP1A1 gene induction (EC₅₀ = 20.4 nM) [1]. This enhanced metabolic stability is a class-level property conferred by the CF₃ group, which is absent in non-fluorinated analogs .
| Evidence Dimension | Metabolic stability / AhR activation potency |
|---|---|
| Target Compound Data | EC₅₀ = 0.768 nM (AhR activation); EC₅₀ = 20.4 nM (CYP1A1 induction) |
| Comparator Or Baseline | Non-fluorinated phenyl pyrimidines (class-level baseline) |
| Quantified Difference | Potency comparable to strong AhR activator TCDD; non-fluorinated analogs generally exhibit lower metabolic stability and potency |
| Conditions | Human AhR reporter assay and human hepatocytes |
Why This Matters
Enhanced metabolic stability and target engagement are critical for in vivo efficacy and reduce the need for high dosing.
- [1] Coe, K. J., et al. (2022). Characterization of JNJ-2482272 [4-(4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-yl) Pyrimidine-2-Amine] As a Strong Aryl Hydrocarbon Receptor Activator in Rat and Human. Drug Metabolism and Disposition, 50(8), 1064-1076. View Source
